

2-Acetyldibenzofuran: A Technical Guide for Researchers

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CAS Number: 13761-32-5

This technical guide provides an in-depth overview of **2-Acetyldibenzofuran**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, such as 2-acylbenzofurans and other dibenzofuran derivatives, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

2-Acetyldibenzofuran belongs to the dibenzofuran class of heterocyclic compounds, characterized by a central furan ring fused to two benzene rings. The acetyl group at the 2-position significantly influences its electronic properties and reactivity.

Chemical Structure:

Table 1: Physicochemical Properties of **2-Acetyldibenzofuran**



Property	Value	Source
CAS Number	13761-32-5	INVALID-LINK[1]
Molecular Formula	C14H10O2	Calculated
Molecular Weight	210.23 g/mol	Calculated
SMILES	CC(=O)c1ccc2c(c1)oc3ccccc3	Inferred

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Acetyldibenzofuran** is not readily available in the cited literature, a common and effective method for its preparation is the Friedel-Crafts acylation of dibenzofuran. This well-established reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Experimental Protocol: Friedel-Crafts Acylation of Dibenzofuran

- Reaction Setup: To a solution of dibenzofuran (1 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents), at 0 °C.
- Addition of Acylating Agent: Slowly add acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) (1.1 equivalents) to the stirred suspension.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate).
 The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.







• Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield **2-Acetyldibenzofuran**.

The following diagram illustrates the general workflow for the synthesis of 2-acyldibenzofurans.



Dibenzofuran (Starting Material) Reaction Work-up (Quenching and Extraction) Purification (Chromatography / Recrystallization) Purification (Chromatography / Recrystallization)

(Final Product)



2-Arylbenzofuran Derivative Acetylcholinesterase (AChE) β-Secretase (BACE1) leads to Reduced Acetylcholine Breakdown Potential Therapeutic Effect in Alzheimer's Disease

Potential Signaling Pathway Inhibition by 2-Arylbenzofuran Derivatives

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References

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